molecular formula C23H19BrO3 B287808 (2'-Bromo-3,3'-dimethoxy-4,4'-binaphth-2-yl)methanol

(2'-Bromo-3,3'-dimethoxy-4,4'-binaphth-2-yl)methanol

Cat. No. B287808
M. Wt: 423.3 g/mol
InChI Key: NQPJBXUFEYHZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2'-Bromo-3,3'-dimethoxy-4,4'-binaphth-2-yl)methanol, commonly known as BINOL, is a chiral molecule that has been extensively studied in the field of organic chemistry. BINOL has a unique structure that allows it to be used as a chiral auxiliary, catalyst, and ligand in various chemical reactions.

Mechanism of Action

The mechanism of action of BINOL is not fully understood, but it is believed to act as a chiral inducer and a Lewis acid. BINOL can form complexes with various metals, such as copper and palladium, which can then catalyze reactions. BINOL can also form hydrogen bonds with other molecules, which can influence the stereochemistry of a reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BINOL, as it is primarily used in organic synthesis. However, BINOL derivatives have shown potential as anti-cancer agents, and as inhibitors of enzymes involved in inflammation and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using BINOL in lab experiments is its ability to induce chirality in reactions, which can lead to the synthesis of enantiomerically pure compounds. BINOL is also relatively easy to synthesize and is commercially available. However, BINOL can be expensive, and its use can be limited by its toxicity and the need for specialized equipment and techniques.

Future Directions

Future research on BINOL could focus on the development of new derivatives with improved catalytic activity and selectivity. BINOL derivatives could also be studied for their potential as anti-cancer agents and inhibitors of enzymes involved in inflammation and neurodegenerative diseases. Additionally, the use of BINOL in materials science could be explored, particularly in the synthesis of chiral materials with unique properties.

Synthesis Methods

BINOL can be synthesized using various methods, including the Grignard reaction, the Suzuki coupling reaction, and the Diels-Alder reaction. The most common method for synthesizing BINOL is the Friedel-Crafts reaction, which involves the reaction of naphthalene with formaldehyde and hydrobromic acid. The resulting product is then treated with dimethyl sulfate to yield BINOL.

Scientific Research Applications

BINOL has been widely used in organic synthesis as a chiral auxiliary, catalyst, and ligand. BINOL derivatives have also been used in the synthesis of pharmaceuticals and agrochemicals. BINOL has been used as a chiral auxiliary in the synthesis of natural products such as taxol and as a catalyst in the asymmetric synthesis of various compounds. BINOL has also been used as a ligand in the synthesis of transition metal complexes, which have been used in catalysis and materials science.

properties

Product Name

(2'-Bromo-3,3'-dimethoxy-4,4'-binaphth-2-yl)methanol

Molecular Formula

C23H19BrO3

Molecular Weight

423.3 g/mol

IUPAC Name

[4-(3-bromo-2-methoxynaphthalen-1-yl)-3-methoxynaphthalen-2-yl]methanol

InChI

InChI=1S/C23H19BrO3/c1-26-22-16(13-25)11-14-7-3-5-9-17(14)20(22)21-18-10-6-4-8-15(18)12-19(24)23(21)27-2/h3-12,25H,13H2,1-2H3

InChI Key

NQPJBXUFEYHZKG-UHFFFAOYSA-N

SMILES

COC1=C(C2=CC=CC=C2C=C1CO)C3=C(C(=CC4=CC=CC=C43)Br)OC

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1CO)C3=C(C(=CC4=CC=CC=C43)Br)OC

Origin of Product

United States

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